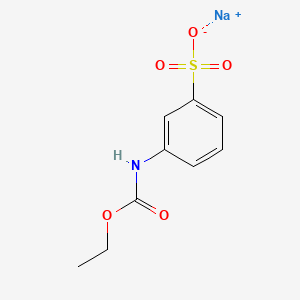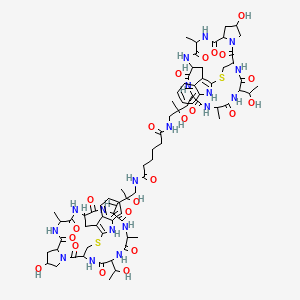
3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt is an organosulfur compound with the molecular formula C9H11NO5S.Na. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an ethoxycarbonylamino group. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt typically involves the sulfonation of ethoxycarbonylaminobenzene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of sulfuric acid to ethoxycarbonylaminobenzene under specific temperature and pressure conditions to ensure complete sulfonation. The product is then purified and neutralized with sodium hydroxide to obtain the final sodium salt.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamides.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethoxycarbonylamino group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects in different applications.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound with a simpler structure.
Sulfanilic acid: Contains an amino group instead of the ethoxycarbonylamino group.
p-Toluenesulfonic acid: A derivative with a methyl group on the benzene ring.
Uniqueness
3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt is unique due to the presence of the ethoxycarbonylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions and reactions are required.
Properties
CAS No. |
71215-93-5 |
|---|---|
Molecular Formula |
C9H10NNaO5S |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
sodium;3-(ethoxycarbonylamino)benzenesulfonate |
InChI |
InChI=1S/C9H11NO5S.Na/c1-2-15-9(11)10-7-4-3-5-8(6-7)16(12,13)14;/h3-6H,2H2,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1 |
InChI Key |
OORSKOFMPAODNN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















